5-HYDROXY-2-METHYL-N-(4-METHYLPHENYL)-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE
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Overview
Description
5-HYDROXY-2-METHYL-N-(4-METHYLPHENYL)-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique benzofuran structure, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-2-METHYL-N-(4-METHYLPHENYL)-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran core, functionalization of the aromatic ring, and introduction of the piperidine moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-2-METHYL-N-(4-METHYLPHENYL)-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-HYDROXY-2-METHYL-N-(4-METHYLPHENYL)-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-HYDROXY-2-METHYL-N-(4-METHYLPHENYL)-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-HYDROXY-2-METHYL-N-(4-METHYLPHENYL)-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE include other benzofuran derivatives with varying functional groups and substituents. Examples include:
- N-HYDROXY-2-PHENYLMALEIMIDE
- 2-HYDROXY-N’- (4-HYDROXY-3-METHOXYBENZYLIDENE)BENZOHYDRAZIDE
- 2,4-DIHYDROXY-N’- ( (2-HYDROXY-1-NAPHTHYL)METHYLENE)BENZOHYDRAZIDE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-hydroxy-2-methyl-N-(4-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-6-8-17(9-7-15)24-23(27)21-16(2)28-20-11-10-19(26)18(22(20)21)14-25-12-4-3-5-13-25/h6-11,26H,3-5,12-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZUJOAZKLDPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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